2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

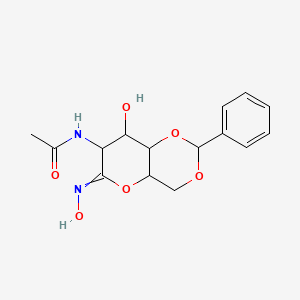

C15H18N2O6 |

|---|---|

分子量 |

322.31 g/mol |

IUPAC名 |

N-(8-hydroxy-6-hydroxyimino-2-phenyl-4a,7,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl)acetamide |

InChI |

InChI=1S/C15H18N2O6/c1-8(18)16-11-12(19)13-10(22-14(11)17-20)7-21-15(23-13)9-5-3-2-4-6-9/h2-6,10-13,15,19-20H,7H2,1H3,(H,16,18) |

InChIキー |

PIYCZWMJRKZNLW-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1=NO)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Novel Scaffold for Glycobiology and Drug Discovery

This technical guide provides a comprehensive overview of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a specialized biochemical reagent with significant potential in the field of glycobiology and as a scaffold for drug development.[1][2] Drawing upon established principles of carbohydrate chemistry and the known biological activities of related N-acetylglucosamine (GlcNAc) derivatives, this document will explore the synthesis, physicochemical properties, and prospective applications of this intriguing molecule.

Introduction: The Promise of Modified Glycans

Carbohydrates are fundamental to a vast array of biological processes, serving not only as energy sources but also as key players in cellular recognition, signaling, and immune responses.[3] The strategic modification of monosaccharide units, such as D-glucosamine, offers a powerful approach to developing novel therapeutic agents and research tools. N-acetyl-D-glucosamine (GlcNAc) and its derivatives, in particular, have garnered considerable attention for their potential in treating conditions like osteoarthritis and inflammatory bowel disease.[4][5][6] The subject of this guide, this compound, represents a sophisticated evolution of the GlcNAc scaffold, incorporating key structural features—a benzylidene acetal, a hydroximo-lactone core—that are anticipated to confer unique chemical and biological properties.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the target molecule is presented in Table 1.

| Property | Value | Source/Method |

| CAS Number | 132063-03-7 | [7][8] |

| Molecular Formula | C15H18N2O6 | [7] |

| Molecular Weight | 322.31 g/mol | Calculated |

| Melting Point | 229-231°C | [7] |

| Solubility | DMSO, Methanol | [7] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Storage Temperature | -20°C (long-term) | [7] |

Synthesis and Characterization

Proposed Synthetic Pathway

The overall synthetic strategy is outlined in the workflow diagram below.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

This initial step involves the N-acetylation of the primary amine of D-glucosamine.

Protocol:

-

Suspend D-glucosamine hydrochloride in methanol.

-

Add a slight excess of acetic anhydride and a base (e.g., sodium methoxide) to the suspension.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction mixture and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield N-Acetyl-D-Glucosamine.

The selective protection of the 4- and 6-hydroxyl groups is achieved through the formation of a benzylidene acetal. This is a common strategy in carbohydrate synthesis to direct reactions to other hydroxyl groups.[1][2]

Protocol:

-

Dissolve N-Acetyl-D-Glucosamine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add benzaldehyde dimethyl acetal and a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid or Cu(OTf)2).[2]

-

Stir the reaction at room temperature or with gentle heating.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a weak base (e.g., triethylamine).

-

Remove the solvent under reduced pressure and purify the resulting 4,6-O-Benzylidene-N-Acetyl-D-Glucosamine by column chromatography or recrystallization.

The final step involves the oxidation of the anomeric carbon to a lactone, followed by conversion to the hydroximo-lactone.

Protocol:

-

Dissolve the 4,6-O-Benzylidene-N-Acetyl-D-Glucosamine in a suitable solvent.

-

Perform an oxidation reaction to form the corresponding glucono-1,5-lactone. This can be achieved using various reagents, such as bromine in a buffered aqueous solution or more modern methods.

-

Following the formation of the lactone, react it with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the hydroximo-1,5-lactone.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the acetamido, benzylidene, and sugar backbone protons and carbons, and to establish their stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the hydroxyl, amide, and C=N of the oxime.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Applications and Biological Relevance

The unique structural features of this compound suggest several potential applications in drug discovery and glycobiology research.

As an Inhibitor of Glycosidases

The gluconohydroximo-1,5-lactone core is a known mimic of the oxocarbenium-ion-like transition state of glycosidase-catalyzed reactions. Therefore, this compound is a promising candidate as an inhibitor of N-acetyl-β-D-hexosaminidases (HexNAcases), including O-GlcNAcase (OGA). Inhibition of OGA is a therapeutic strategy for several diseases, including neurodegenerative disorders and type 2 diabetes.[9][10]

Caption: Postulated mechanism of action as a glycosidase inhibitor.

As a Scaffold for Drug Development

The benzylidene acetal provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced or selective biological activity. The phenyl group can be substituted with various functional groups to modulate properties such as solubility, cell permeability, and target binding affinity.

In Glycobiology Research

As a stable and well-defined molecule, it can be used as a probe to study the active sites of glycosidases and to investigate the biological roles of O-GlcNAcylation.[1] Its utility as a biochemical reagent is significant in the broader study of carbohydrate chemistry and biology.[1][2]

Future Directions

Further research is warranted to fully elucidate the properties and potential of this compound. Key areas for future investigation include:

-

Optimization of the synthetic route: To improve yields and scalability.

-

In-depth biological evaluation: Including enzyme inhibition assays against a panel of glycosidases, cell-based assays to assess effects on O-GlcNAcylation, and studies to determine its mechanism of action.

-

Structure-activity relationship (SAR) studies: Through the synthesis and evaluation of a diverse library of analogs.

-

Pharmacokinetic and pharmacodynamic profiling: To assess its potential as a therapeutic agent.

Conclusion

This compound is a molecule of significant interest at the intersection of carbohydrate chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established methodologies. The structural features of this compound, particularly the transition-state-mimicking core, make it a compelling candidate for the development of novel glycosidase inhibitors and other therapeutic agents. This technical guide provides a foundational understanding of this promising molecule and a roadmap for its future exploration.

References

- 1. Benzylidene acetal - Wikipedia [en.wikipedia.org]

- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. What is N-acetylglucosamine used for? [synapse.patsnap.com]

- 7. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. N-acetylglucosamine conjugated to nanoparticles enhances myocyte uptake and improves delivery of a small molecule p38 inhibitor for post-infarct healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]

"2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Abstract

This compound is a synthetic carbohydrate derivative utilized in glycobiology research.[1][2][3] While direct and extensive mechanistic studies on this specific molecule are not widely published, its core structure, a 2-acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone, is characteristic of a well-established class of potent glycosidase inhibitors. This guide synthesizes the available evidence from closely related analogs to propose a detailed mechanism of action. The central hypothesis is that this compound acts as a competitive inhibitor of N-acetyl-β-D-hexosaminidases, such as human O-GlcNAcase (OGA) and lysosomal hexosaminidases (HexA and HexB). The gluconolactone core is believed to mimic the oxocarbenium ion-like transition state of the natural substrate during enzymatic hydrolysis, thereby binding tightly to the enzyme's active site. The 4,6-O-benzylidene group, a common protecting group in carbohydrate chemistry, likely influences the compound's solubility and steric profile, potentially modulating its interaction with the target enzymes. This document will elucidate the function of the target enzymes, detail the principles of competitive inhibition, present structure-activity relationship data from key analogs, and provide experimental protocols for validation.

Part 1: The Core Pharmacophore and its Primary Molecular Targets

The therapeutic and research potential of compounds based on the 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold stems from their potent inhibition of critical human glycoside hydrolase (GH) enzymes.

Target Enzymes: O-GlcNAcase (OGA) and Hexosaminidases (HexA/B)

-

Human O-GlcNAcase (hOGA): A key enzyme belonging to the GH84 family, hOGA is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[4][5] This process, known as O-GlcNAcylation, is a dynamic post-translational modification akin to phosphorylation, regulating protein activity, localization, and stability.[4] Dysregulation of O-GlcNAcylation is implicated in a host of chronic diseases, including neurodegenerative disorders (e.g., Alzheimer's disease), type 2 diabetes, and cancer.[4][5][6] Inhibition of hOGA increases O-GlcNAc levels, a strategy being explored to reduce the pathological tau protein in the brain.[4]

-

Human Lysosomal Hexosaminidases (hHexA and hHexB): These are mechanistically related enzymes from the GH20 family.[4][5] They are crucial for the catabolism of gangliosides in the lysosome. Deficiencies in these enzymes lead to severe lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. Due to the structural similarity of their active sites to OGA, many OGA inhibitors also show activity against HexA and HexB.[5] Consequently, designing selective inhibitors is a major goal in drug development to avoid off-target effects.[4][5]

The 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Scaffold

The core of the title compound is a powerful pharmacophore. Aldonolactones are known inhibitors of their corresponding glycosidases.[7][8][9][10] The 1,5-lactone (a cyclic ester) of N-acetylglucosamine is structurally similar to the pyranose form of the natural substrate, N-acetylglucosamine (GlcNAc). This structural mimicry is the foundation of its inhibitory action.

Part 2: The Core Mechanism - Competitive Inhibition via Transition-State Mimicry

The most potent derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been shown to be nanomolar competitive inhibitors of both hOGA and hHexB.[4][5][6]

Principle of Competitive Inhibition

Competitive inhibition occurs when an inhibitor molecule reversibly binds to the active site of an enzyme, preventing the substrate from binding. The inhibitor and substrate are thus in "competition" for the same binding site. Kinetically, this leads to an apparent increase in the Michaelis constant (Kₘ) of the substrate, while the maximum velocity (Vₘₐₓ) remains unchanged. The potency of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), with lower values indicating tighter binding and greater potency.

Caption: Competitive inhibition model for glycosidases.

Transition-State Mimicry

The catalytic mechanism of glycosidases involves significant distortion of the sugar ring at the transition state, which develops a substantial oxocarbenium ion character. The 2-acetamido-2-deoxy-D-glucono-1,5-lactone core, with its sp²-hybridized C1 carbon, is thought to mimic the planar, electron-deficient nature of this transition state. This allows it to bind to the enzyme's active site with much higher affinity than the ground-state substrate, leading to potent inhibition.

Structure-Activity Relationship (SAR) and Binding Mode

Studies on derivatives, particularly sulfonylhydrazones and semicarbazones of 2-acetamido-2-deoxy-D-glucono-1,5-lactone, have provided critical insights.[4][11]

-

Nanomolar Potency: These derivatives exhibit potent inhibition, with Kᵢ values in the nanomolar range for both hOGA and hHexB.[4][5][6]

-

Computational Modeling: Computational studies, including Prime protein-ligand refinement and QM/MM optimizations, have been used to assess the binding mode.[4][5] These models suggest that the glucono-1,5-lactone sulfonylhydrazones prefer to bind in an s-cis conformation within the hOGA active site.[4][5]

-

Role of Substituents: Modifications to the core lactone, such as the addition of arylsemicarbazone or arenesulfonylhydrazone moieties, significantly enhance binding affinity.[4][11] These groups can form additional hydrogen bonds and hydrophobic interactions with residues in and around the active site pocket.[11]

The following table summarizes the inhibitory potency of selected analogs, demonstrating the high efficacy of this structural class.

| Compound Class | Target Enzyme | Kᵢ (nM) | Reference |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hOGA | 27 | [4] |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hHexB | 6.8 | [4] |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 4-arylsemicarbazones (general range) | hOGA & hHexB | Nanomolar | [4] |

The Role of the 4,6-O-Benzylidene Group

The benzylidene group in "this compound" acts as a protecting group for the C4 and C6 hydroxyls, forming a rigid bicyclic system. This modification can have several effects:

-

Synthetic Intermediate: It is often used during synthesis to prevent reactions at the C4 and C6 positions.[12] The final biologically active compound may require the removal of this group.

-

Conformational Lock: The benzylidene acetal locks the pyranose ring in a specific conformation, which may affect how well the molecule fits into the enzyme's active site.

-

Steric Hindrance: The bulky benzylidene group could sterically clash with amino acid residues at the entrance or within the active site, potentially reducing inhibitory activity compared to its unprotected counterparts.

-

Solubility: It increases the hydrophobicity of the molecule, affecting its solubility in aqueous buffers and its ability to cross biological membranes.

Part 3: Experimental Validation Protocol

To validate the proposed mechanism of action, a robust enzyme inhibition assay is required. The following protocol outlines a standard procedure for determining the Kᵢ of an inhibitor against hOGA using a fluorogenic substrate.

Protocol: hOGA Inhibition Assay

Objective: To determine the competitive inhibition constant (Kᵢ) of this compound against hOGA.

Materials:

-

Recombinant human OGA (hOGA) enzyme[4]

-

Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc)[4]

-

Test Inhibitor: this compound, dissolved in DMSO[13]

-

Assay Buffer: e.g., 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.4

-

Stop Solution: e.g., 0.5 M sodium carbonate, pH 10.5

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Workflow:

Caption: Workflow for hOGA enzyme inhibition assay.

Step-by-Step Procedure:

-

Inhibitor and Substrate Preparation:

-

Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a series of 2x final concentration dilutions in assay buffer.

-

Prepare a range of 2x final concentration dilutions of the 4-MU-GlcNAc substrate in assay buffer.

-

-

Assay Setup (96-well plate):

-

To each well, add 50 µL containing assay buffer, the desired final concentration of the inhibitor, and a fixed amount of hOGA enzyme. Include "no inhibitor" controls.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 50 µL of the 2x substrate solution to each well.

-

Incubate the plate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 100 µL of the stop solution.

-

Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) product using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing no enzyme.

-

Plot the reaction velocity (fluorescence units/time) against the inhibitor concentration at each substrate concentration.

-

Use Dixon plots (1/velocity vs. inhibitor concentration) or Cornish-Bowden plots to determine the inhibition type and calculate the Kᵢ value.[11]

-

Part 4: Conclusion and Future Directions

Based on robust evidence from structurally analogous compounds, the mechanism of action for This compound is putatively that of a competitive inhibitor targeting glycoside hydrolases like hOGA and hHexB. Its core lactone structure acts as a transition-state mimic, enabling high-affinity binding to the enzyme active site.

Future research should focus on:

-

Direct Enzymatic Assays: Performing the inhibition assay described above to empirically determine the Kᵢ of the title compound against hOGA and hHexB.

-

Deprotection and Evaluation: Synthesizing or chemically removing the 4,6-O-benzylidene group to assess if the unprotected core is a more potent or selective inhibitor.

-

Structural Biology: Co-crystallizing the compound (or its deprotected analog) with the target enzyme to definitively resolve its binding mode and interactions within the active site.

-

Cell-Based Assays: Evaluating the compound's ability to increase O-GlcNAcylation levels in cultured cells to confirm its biological activity in a cellular context.

This systematic approach will validate the proposed mechanism and fully characterize the potential of this molecule as a tool for glycobiology research or as a lead compound for drug development.

References

- 1. biocat.com [biocat.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 糖生物学 | MCE [medchemexpress.cn]

- 4. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Acetamido-2-deoxy- d -glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]

- 7. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1-->5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of glycosidases by aldonolactones of corresponding configuration: Preparation of (1→5)-lactones by catalytic oxidation of pyranoses and study of their inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 12. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.usbio.net [cdn.usbio.net]

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Targeted Glycosidase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosidases are a ubiquitous class of enzymes that play crucial roles in a myriad of biological processes, making them attractive targets for therapeutic intervention in diseases ranging from diabetes and viral infections to cancer. This technical guide provides a comprehensive overview of 2-acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a derivative of the well-established glycosidase inhibitor scaffold, 2-acetamido-2-deoxy-D-glucono-1,5-lactone. We will delve into its proposed mechanism of action as a transition-state analog, its synthesis, and detailed protocols for its evaluation as a potent and selective glycosidase inhibitor. This document is intended to serve as a valuable resource for researchers in glycobiology and drug development, offering both foundational knowledge and practical guidance for harnessing the therapeutic potential of this class of compounds.

Introduction: The Rationale for Targeting Glycosidases

Glycosidases, also known as glycoside hydrolases, are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their functions are diverse, including the breakdown of complex carbohydrates for energy, the modification of glycoproteins and glycolipids, and the processing of glycoconjugates. Dysregulation of glycosidase activity has been implicated in numerous pathological conditions. For instance, α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a validated strategy for managing type 2 diabetes.[1] Similarly, viral glycosidases are often essential for the proper folding of viral envelope glycoproteins, making them a target for antiviral therapies.

The development of potent and selective glycosidase inhibitors is a cornerstone of glycobiology research and drug discovery. An ideal inhibitor should mimic the structure of the natural substrate's transition state, thereby binding to the enzyme's active site with high affinity and specificity.

The Emergence of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives

The core structure, 2-acetamido-2-deoxy-D-glucono-1,5-lactone, is a well-characterized inhibitor of N-acetyl-β-D-hexosaminidases.[2][3] Its lactone ring mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction. Modifications to this scaffold have been explored to enhance potency and selectivity. The subject of this guide, this compound, incorporates two key modifications: a benzylidene group and a hydroximo group.

-

The 4,6-O-benzylidene group: This bulky, hydrophobic group can serve multiple purposes. It can restrict the conformational flexibility of the glucose ring, potentially locking it into a conformation that is more favorable for binding to the enzyme active site. Additionally, the benzylidene group can engage in hydrophobic interactions with non-polar residues in the active site, thereby increasing binding affinity. The synthesis of such benzylidene-protected glycosides is a well-established strategy in carbohydrate chemistry.[4]

-

The hydroximo-1,5-lactone functionality: The oxime functional group at the anomeric carbon is a key feature. This modification is designed to further mimic the transition state of the enzymatic reaction. The sp2-hybridized carbon of the oxime resembles the geometry of the oxocarbenium ion intermediate.

Proposed Mechanism of Action: A Transition-State Analog Inhibitor

We hypothesize that this compound acts as a competitive, transition-state analog inhibitor of specific glycosidases, particularly those that process N-acetylglucosamine (GlcNAc) residues.

The proposed mechanism is illustrated below:

Figure 1: Proposed mechanism of competitive inhibition.

The inhibitor, due to its structural and electronic similarity to the transition state, is expected to bind to the enzyme's active site with a much higher affinity than the natural substrate. This high-affinity binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme.

Synthesis of this compound

Workflow for Synthesis:

Figure 2: Proposed synthetic workflow.

Detailed Protocol:

-

Step 1: Synthesis of 4,6-O-benzylidene-N-acetyl-D-glucosamine:

-

Suspend N-acetyl-D-glucosamine in benzaldehyde.

-

Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by pouring it into an ice-water mixture and collecting the precipitate.

-

Purify the product by recrystallization.

-

-

Step 2: Oxidation to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone:

-

Dissolve the product from Step 1 in a suitable solvent system (e.g., aqueous bicarbonate).

-

Add a solution of iodine portion-wise with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the excess iodine with sodium thiosulfate.

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

Step 3: Oximation to the final product:

-

Dissolve the lactone from Step 2 in a suitable solvent like pyridine or methanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the final product by column chromatography or recrystallization.

-

Experimental Evaluation of Glycosidase Inhibitory Activity

A systematic evaluation of the inhibitory potential of this compound is crucial to validate its therapeutic utility. The following protocols are designed for a comprehensive assessment.

Materials and Reagents

-

Enzyme: A panel of glycosidases should be tested, including α-glucosidase (from Saccharomyces cerevisiae), β-glucosidase, α-mannosidase, and critically, N-acetyl-β-D-hexosaminidase.

-

Substrate: Chromogenic or fluorogenic substrates such as p-nitrophenyl-α-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

-

Inhibitor: this compound, dissolved in DMSO.

-

Positive Control: A known inhibitor for each enzyme (e.g., acarbose for α-glucosidase, PUGNAc for N-acetyl-β-D-hexosaminidase).

-

Buffers: Appropriate buffers for each enzyme to ensure optimal pH (e.g., 100 mM sodium phosphate buffer, pH 6.8 for α-glucosidase).

-

Stop Solution: A solution to terminate the enzymatic reaction (e.g., 0.1 M Na2CO3).

-

Equipment: 96-well microplates, microplate reader, incubator.

Protocol for Determining IC50

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Experimental Workflow:

Figure 3: Workflow for IC50 determination.

Step-by-Step Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the inhibitor in DMSO and create a series of dilutions in the assay buffer.

-

Prepare the enzyme and substrate solutions in the appropriate assay buffer.[5]

-

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.[5]

-

Initiate Reaction: Add 20 µL of the substrate solution to each well.[7]

-

Incubation: Incubate the plate at 37°C for a time period within the linear range of the reaction (e.g., 20 minutes).[5]

-

Stop Reaction: Add 50 µL of stop solution (e.g., 0.1 M Na2CO3).[7]

-

Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).[7]

-

Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100.[5] The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol for Kinetic Analysis to Determine Mode of Inhibition

To determine if the inhibition is competitive, non-competitive, or uncompetitive, a kinetic analysis is performed by measuring the reaction rates at varying substrate and inhibitor concentrations.

Procedure:

-

Assay Setup: Perform the enzyme assay as described above, but with varying concentrations of the substrate.

-

Inhibitor Concentrations: Run the assay in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the inhibitor.[5]

-

Data Analysis:

-

Measure the initial reaction velocities (V) at each substrate concentration ([S]).

-

Plot 1/V versus 1/[S] to generate a Lineweaver-Burk plot.[5]

-

Alternatively, use the Cornish-Bowden plot ([S]/v against inhibitor concentration) to unambiguously determine the mode of inhibition.

-

Interpretation of Lineweaver-Burk Plot:

-

Competitive Inhibition: Lines intersect on the y-axis. Apparent Km increases, while Vmax remains unchanged.

-

Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Vmax decreases, while Km remains unchanged.

-

Uncompetitive Inhibition: Lines are parallel. Both apparent Km and Vmax decrease.

Data Presentation

All quantitative data from the enzymatic assays should be summarized in a clear and concise format for easy interpretation and comparison.

Table 1: Inhibition of Glycosidases by this compound

| Enzyme Target | IC50 (µM) |

| α-Glucosidase | [Insert experimental value] |

| β-Glucosidase | [Insert experimental value] |

| α-Mannosidase | [Insert experimental value] |

| N-acetyl-β-D-hexosaminidase | [Insert experimental value] |

| Acarbose (α-Glucosidase) | [Insert experimental value] |

Table 2: Kinetic Parameters of N-acetyl-β-D-hexosaminidase in the Presence of the Inhibitor

| Inhibitor Concentration (µM) | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |

| 0 (Control) | [Insert experimental value] | [Insert experimental value] |

| [Concentration 1] | [Insert experimental value] | [Insert experimental value] |

| [Concentration 2] | [Insert experimental value] | [Insert experimental value] |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of potent and selective glycosidase inhibitors. Its design is rooted in the principles of transition-state mimicry, and the inclusion of the benzylidene moiety offers opportunities for enhanced binding affinity and selectivity. The experimental protocols detailed in this guide provide a robust framework for its synthesis and comprehensive biological evaluation.

Future research should focus on:

-

Determining the crystal structure of the inhibitor in complex with its target enzyme to validate the proposed binding mode.

-

Expanding the panel of glycosidases tested to fully characterize its selectivity profile.

-

Synthesizing and evaluating analogs with modifications to the benzylidene ring to explore structure-activity relationships and optimize potency.

This systematic approach will be instrumental in unlocking the full therapeutic potential of this promising class of glycosidase inhibitors.

References

- 1. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 2. The inhibitory activity of 2-acetamido-2-deoxy-D-gluconolactones and their isopropylidene derivatives on 2-acetamido-2-deoxy-beta-D-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1-Deoxynojirimycin Combined with Theaflavins Targets PTGS2/MMP9 to Exert a Synergistic Hypoglycemic Effect [mdpi.com]

- 7. In vitro α-glucosidase inhibitory assay [protocols.io]

The Pivotal Role of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of glycobiology, where the study of sugar chains, or glycans, unlocks profound insights into cellular communication, disease progression, and therapeutic intervention, specific molecular tools are indispensable. Among these, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone stands out as a key synthetic intermediate and a potential modulator of glycoside hydrolase activity. This technical guide provides an in-depth exploration of this compound, from its rational synthesis to its application in the development of potent enzyme inhibitors, offering a valuable resource for researchers at the forefront of glycobiology and drug discovery.

Strategic Importance in Glycobiology: Targeting Glycoside Hydrolases

Glycoside hydrolases are a broad class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates. Their functions are fundamental to a vast array of biological processes, and their dysregulation is implicated in numerous diseases, including neurodegenerative disorders, diabetes, and cancer. Consequently, the development of specific inhibitors for these enzymes is a major focus of therapeutic research.

The title compound, with its unique structural features, serves as a crucial scaffold for the synthesis of potent inhibitors of two key families of glycoside hydrolases:

-

O-GlcNAcase (OGA): This enzyme is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins, a dynamic post-translational modification that regulates the function of numerous intracellular proteins. Inhibition of OGA can elevate O-GlcNAc levels, a strategy being explored for the treatment of neurodegenerative diseases like Alzheimer's.

-

Hexosaminidases (HexA and HexB): These lysosomal enzymes are involved in the degradation of glycoconjugates. Deficiencies in hexosaminidase activity lead to severe lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases.

The core structure of 2-acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone mimics the natural substrate of these enzymes, N-acetylglucosamine (GlcNAc), making it an excellent starting point for the design of competitive inhibitors.

The Architectural Logic: Deconstructing the Molecule

The strategic design of this compound incorporates three key functional components, each contributing to its utility in chemical biology:

-

2-Acetamido-2-deoxy-D-glucono Core: This mirrors the structure of GlcNAc, providing the fundamental recognition element for the active sites of OGA and hexosaminidases.

-

4,6-O-Benzylidene Acetal: This bulky protecting group serves a dual purpose. It selectively shields the hydroxyl groups at the 4 and 6 positions of the glucose ring, directing further chemical modifications to other positions. Furthermore, its rigid structure can influence the overall conformation of the molecule, which can be crucial for optimal binding to an enzyme's active site.

-

Hydroximo-1,5-lactone Moiety: This feature is critical for inhibitory activity. The oxime or hydroxamic acid functionality is a key pharmacophore in many enzyme inhibitors, often involved in chelating metal ions in the active site or forming strong hydrogen bonds with catalytic residues. The lactone ring itself mimics the cyclic nature of the sugar substrate.

Synthesis Strategy: A Step-by-Step Approach

While a direct, one-pot synthesis of the title compound is not readily found in the literature, a logical and efficient synthetic route can be devised based on established methodologies in carbohydrate chemistry. The overall strategy involves the protection of a readily available starting material, followed by oxidation and functional group transformation.

Experimental Protocol: Synthesis of this compound

Starting Material: N-Acetyl-D-glucosamine

Key Reagents: Benzaldehyde dimethyl acetal, p-toluenesulfonic acid (p-TsOH), an oxidizing agent (e.g., bromine in a buffered solution), and hydroxylamine.

Workflow:

Caption: Synthetic workflow for the target compound.

Step 1: Benzylidene Protection

-

Suspend N-acetyl-D-glucosamine in anhydrous N,N-dimethylformamide (DMF).

-

Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by adding triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield 2-acetamido-4,6-O-benzylidene-N-acetyl-D-glucosamine.

Step 2: Oxidation to the Lactone

-

Dissolve the product from Step 1 in a suitable solvent system, such as a mixture of water and an organic solvent (e.g., dioxane).

-

Add a mild oxidizing agent, such as bromine in a buffered aqueous solution (e.g., barium carbonate), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis shows the formation of the lactone.

-

Work up the reaction by quenching the excess oxidant and extracting the product into an organic solvent.

-

Purify the crude product by chromatography to obtain 2-acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone.

Step 3: Formation of the Hydroximo-lactone

-

Dissolve the lactone from Step 2 in a suitable solvent, such as methanol or ethanol.

-

Add a solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like sodium methoxide).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction mixture and remove the solvent.

-

Purify the final product, this compound, by recrystallization or chromatography.

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₆ |

| Molecular Weight | 338.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 229-231 °C |

| Solubility | Soluble in DMSO and methanol |

Mechanism of Action: A Competitive Inhibitor Scaffold

The inhibitory potential of compounds derived from this compound lies in their ability to act as competitive inhibitors. They bind to the active site of OGA or hexosaminidases, preventing the natural substrate from binding and being processed.

Caption: Competitive inhibition of glycoside hydrolases.

The key interactions that contribute to the binding affinity of these inhibitors include:

-

Hydrogen Bonding: The acetamido group and the hydroxyl groups of the sugar ring form crucial hydrogen bonds with amino acid residues in the enzyme's active site.

-

Shape Complementarity: The overall shape of the inhibitor is designed to fit snugly into the active site.

-

Hydrophobic Interactions: The benzylidene group can engage in hydrophobic interactions with nonpolar residues in the active site, enhancing binding affinity.

-

Coordination (for hydroximo-lactone): The oxime or hydroxamic acid moiety can coordinate with a catalytic metal ion (if present) or form strong, specific hydrogen bonds with key catalytic residues, effectively locking the inhibitor in place.

Future Directions and Applications in Drug Development

This compound is more than just a synthetic intermediate; it represents a gateway to a diverse library of potential therapeutic agents. By modifying the core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific glycoside hydrolases.

Potential Modifications for Enhanced Activity and Selectivity:

-

Derivatization of the Hydroximo Group: The oxime nitrogen can be further functionalized to introduce additional interaction points with the enzyme.

-

Modification of the Benzylidene Ring: Substituting the phenyl ring of the benzylidene group with different functional groups can modulate its electronic properties and steric bulk, leading to improved binding.

-

Removal or Replacement of the Benzylidene Group: While useful for synthesis, in some cases, removing the benzylidene group or replacing it with other protecting groups may be necessary to achieve optimal activity.

The continued exploration of this and related compounds holds significant promise for the development of novel therapeutics for a range of diseases. As our understanding of the roles of glycoside hydrolases in health and disease deepens, the demand for sophisticated chemical tools like this compound will undoubtedly grow, paving the way for the next generation of targeted therapies.

An In-depth Technical Guide on 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Glycosidase Inhibitor in Glycobiology Research

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, with the CAS number 132063-03-7, is a significant biochemical reagent in the field of glycobiology.[1][2] This compound belongs to a class of carbohydrate analogs that are of considerable interest for their potential as enzyme inhibitors, particularly targeting glycosidases.[3] Glycobiology, the study of the structure, synthesis, and biology of sugars (glycans), is a rapidly expanding field with profound implications for basic research, biomedicine, and biotechnology.[4] The strategic design of molecules like this compound allows for the precise investigation of the roles of specific enzymes in complex biological systems.

The core structure of this molecule, a gluconohydroximo-1,5-lactone, suggests its primary utility as an inhibitor of β-N-acetylglucosaminidase (HexNAcase).[5][6] These enzymes play crucial roles in a wide array of biological processes, and their dysregulation is implicated in numerous diseases. The benzylidene group in the 4 and 6 positions of the glucose ring provides steric bulk and can influence the molecule's interaction with the active site of target enzymes, potentially enhancing its specificity and potency. This guide will provide a comprehensive overview of the synthesis, mechanism of action, and potential applications of this compound, offering valuable insights for researchers in the field.

Chemical Properties and Synthesis

A likely synthetic pathway would commence with a protected N-acetylglucosamine derivative. The introduction of the benzylidene group is a standard procedure in carbohydrate chemistry to protect the 4- and 6-hydroxyl groups. The subsequent oxidation of the anomeric carbon to a lactone, followed by the formation of the oxime, would yield the final product.

Illustrative Synthetic Workflow

Caption: Plausible synthetic route for this compound.

Biological Activity: Inhibition of β-N-Acetylglucosaminidase

The primary biological role of this compound is anticipated to be the potent and competitive inhibition of β-N-acetylglucosaminidase (EC 3.2.1.30).[5][6] This class of enzymes is responsible for the hydrolysis of terminal N-acetyl-β-D-glucosamine residues from oligosaccharides.

The inhibitory activity of glucono-1,5-lactones stems from their structural resemblance to the transition state of the glycosidic bond cleavage reaction catalyzed by the enzyme.[5] The planar, half-chair conformation of the lactone ring mimics the oxocarbenium ion-like transition state, allowing it to bind tightly to the enzyme's active site.

While specific kinetic data for this compound is not extensively documented, studies on analogous compounds provide valuable insights into its potential inhibitory constants (Ki). For instance, N-acetylglucosaminono-1,5-lactone and its oxime derivative have been shown to be competitive inhibitors of β-N-acetylglucosaminidase from various sources, with Ki values generally in the micromolar to nanomolar range.[5][7][8]

Enzyme Inhibition Mechanism

Caption: Competitive inhibition of β-N-acetylglucosaminidase.

Potential Applications in Research and Drug Development

The ability of this compound to inhibit β-N-acetylglucosaminidase makes it a valuable tool for a variety of research and therapeutic applications.

-

Probing Enzyme Function: This compound can be utilized as a chemical probe to elucidate the physiological and pathological roles of β-N-acetylglucosaminidase in cellular processes.

-

Cancer Research: Altered glycosylation is a hallmark of cancer. Inhibitors of glycosidases can be employed to study the effects of aberrant glycan processing on tumor progression and metastasis.

-

Neurodegenerative Diseases: The inhibition of O-GlcNAcase (a type of β-N-acetylglucosaminidase) is a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease.[7][8]

-

Inflammatory Diseases: β-N-acetylglucosaminidases are involved in inflammatory processes, making their inhibitors potential anti-inflammatory agents.

Conclusion

This compound is a well-defined biochemical tool with significant potential in glycobiology and drug discovery. Its anticipated role as a potent inhibitor of β-N-acetylglucosaminidase provides a foundation for its use in dissecting complex biological pathways and exploring new therapeutic avenues for a range of diseases. Further detailed biochemical and cellular studies are warranted to fully characterize its inhibitory profile and therapeutic potential.

References

- 1. biocat.com [biocat.com]

- 2. This compound | 糖生物学 | MCE [medchemexpress.cn]

- 3. Inhibition of glycosidases by aldonolactones of corresponding configuration. 2. Inhibitors of β-N-acetylglucosaminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibition of β-N-Acetylglucosaminidase by Glycon-Related Analogues of the Substrate | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a significant biochemical reagent in the field of glycobiology. The document details its physicochemical properties, including its molecular weight of 322.31 g/mol , and outlines a plausible synthetic pathway based on established organic chemistry principles. Furthermore, it delves into the compound's critical role as a potential enzyme inhibitor, particularly targeting glycosidases, which are implicated in numerous disease states. This guide is intended to be a valuable resource for researchers and professionals in drug development and carbohydrate chemistry, offering both foundational knowledge and practical insights into the utility of this complex molecule.

Introduction to a Key Player in Glycobiology

This compound is a specialized carbohydrate derivative that has garnered interest within the scientific community for its utility in glycobiology research.[1][2][3] Glycobiology, the study of the structure, synthesis, and biology of saccharides (sugar chains or glycans), is a rapidly expanding field with profound implications for basic research, biomedicine, and biotechnology.[1][2][3] Molecules such as the topic compound serve as invaluable tools for elucidating the complex roles of carbohydrates in cellular processes and disease pathogenesis.

The core structure of this molecule, a gluconolactone, mimics the transition state of glycosidase-catalyzed reactions, making it a powerful scaffold for the design of enzyme inhibitors. The strategic placement of the acetamido, benzylidene, and hydroximo functional groups further refines its biological activity and specificity. This guide will explore the fundamental characteristics of this compound, propose a detailed synthetic route, and discuss its applications, particularly in the context of drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₈N₂O₆ | [1] |

| Molecular Weight | 322.31 g/mol | [1] |

| CAS Number | 132063-03-7 | [1] |

| Melting Point | 229-231 °C | |

| Solubility | Soluble in DMSO and Methanol |

The benzylidene group provides a rigid, hydrophobic element to the molecule, while the acetamido and hydroximo groups, along with the remaining hydroxyls, contribute to its polarity and hydrogen bonding capabilities. This amphipathic nature is crucial for its interaction with biological targets.

Synthesis of this compound: A Proposed Pathway

Caption: Proposed synthetic pathway for the target molecule.

Step 1: Benzylidene Protection of N-Acetyl-D-glucosamine

The initial step involves the selective protection of the 4- and 6-hydroxyl groups of N-acetyl-D-glucosamine. This is a common strategy in carbohydrate synthesis to prevent unwanted side reactions in subsequent steps.

Protocol:

-

Dissolve N-acetyl-D-glucosamine in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add benzaldehyde dimethyl acetal as the benzylidene source and a catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically quenched, and the product, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucose, is isolated and purified.

Rationale: The formation of the six-membered benzylidene acetal between the 4- and 6-hydroxyl groups is thermodynamically favored, providing a stable protecting group.

Step 2: Oxidation to the Glucono-1,5-lactone

The next crucial step is the oxidation of the anomeric carbon of the protected glucose derivative to form the corresponding lactone.

Protocol:

-

Dissolve the benzylidene-protected glucosamine from the previous step in a suitable solvent.

-

Introduce a suitable oxidizing agent. Several reagents can be employed for this transformation, including potassium permanganate (KMnO₄) or activated manganese dioxide (MnO₂).[4][5][6] The choice of oxidant and reaction conditions (temperature, reaction time) will need to be optimized.

-

The reaction progress should be carefully monitored by TLC.

-

Following the completion of the reaction, a work-up procedure is carried out to remove the oxidizing agent and any byproducts, yielding 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone.

Rationale: The oxidation of the hemiacetal at the anomeric position to a lactone is a key transformation. The benzylidene protecting group is stable under these oxidative conditions.

Step 3: Formation of the Gluconohydroximo-1,5-lactone

The final step is the conversion of the lactone to the desired hydroximo-lactone. This involves a reaction with hydroxylamine.

Protocol:

-

The lactone intermediate is dissolved in a suitable solvent, often an alcohol.

-

Hydroxylamine hydrochloride is added, along with a base such as pyridine or sodium bicarbonate, to liberate the free hydroxylamine.

-

The reaction mixture is stirred, and the formation of the oxime can be monitored by TLC or other analytical techniques.[7][8]

-

Upon completion, the product, this compound, is isolated and purified, typically by crystallization or chromatography.

Rationale: The carbonyl group of the lactone is susceptible to nucleophilic attack by hydroxylamine, leading to the formation of the stable oxime functional group.

Applications in Drug Development and Research

The primary application of this compound and its analogs lies in their ability to act as inhibitors of glycosidases (also known as glycoside hydrolases).[9][10] These enzymes are responsible for the cleavage of glycosidic bonds in carbohydrates and glycoconjugates.

Caption: Mechanism of glycosidase inhibition.

Inhibition of O-GlcNAcase (OGA) and Hexosaminidases

Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have shown potent inhibitory activity against human O-linked β-N-acetylglucosaminidase (hOGA) and lysosomal hexosaminidases.[5][6] The dysregulation of OGA, which removes the O-GlcNAc post-translational modification from proteins, is implicated in a variety of diseases, including:

-

Neurodegenerative Disorders: Aberrant O-GlcNAcylation is linked to conditions such as Alzheimer's disease.

-

Cardiovascular Diseases: The O-GlcNAc signaling pathway plays a role in cardiac function and disease.

-

Type 2 Diabetes: O-GlcNAcylation is involved in insulin signaling and glucose metabolism.

-

Cancer: Altered O-GlcNAc levels are observed in various cancers and can affect cell proliferation and survival.

By inhibiting OGA, compounds like the one discussed in this guide can be used as chemical probes to study the effects of increased O-GlcNAcylation and as potential starting points for the development of novel therapeutics.

A Tool for Glycobiology Research

Beyond its potential as a direct therapeutic agent, this compound serves as a valuable research tool. Its ability to inhibit specific glycosidases allows scientists to dissect the roles of these enzymes in complex biological pathways. This can lead to a better understanding of disease mechanisms and the identification of new drug targets.

Conclusion

This compound represents a confluence of synthetic organic chemistry and glycobiology. Its unique structure, featuring a lactone core and strategic functionalization, makes it a potent tool for studying and modulating the activity of glycosidases. While its synthesis is multi-step and requires careful execution, the potential applications in elucidating disease pathways and as a scaffold for drug discovery are significant. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its properties in their scientific endeavors.

References

- 1. This compound | Erfa Sa [erfa-sa.com]

- 2. This compound | 糖生物学 | MCE [medchemexpress.cn]

- 3. biocat.com [biocat.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxime - Wikipedia [en.wikipedia.org]

- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibitory activity of 2-acetamido-2-deoxy-D-gluconolactones and their isopropylidene derivatives on 2-acetamido-2-deoxy-beta-D-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 2-Acetamido-D-glucono-1,5-lactone Scaffolds as O-GlcNAcase (OGA) Inhibitors

Abstract: The dynamic post-translational modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism analogous to phosphorylation. This process is governed by the balanced actions of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). Dysregulation of O-GlcNAc cycling is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, type 2 diabetes, and cancer, making OGA a compelling therapeutic target. This guide explores the therapeutic potential of compounds built upon the 2-acetamido-D-glucono-1,5-lactone scaffold, using "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone" as a representative chemical entity. We will delve into the underlying mechanism of OGA inhibition, structure-activity relationships of potent derivatives, and provide detailed protocols for their preclinical evaluation.

Part 1: The O-GlcNAc Signaling Cycle: A Key Cellular Regulator

O-GlcNAcylation is a reversible enzymatic process that attaches a single N-acetylglucosamine (GlcNAc) sugar moiety to serine or threonine residues of target proteins. This modification is central to a wide array of cellular processes. The level of protein O-GlcNAcylation, often referred to as the "O-GlcNAc signal," is tightly controlled by two highly conserved enzymes:

-

O-GlcNAc Transferase (OGT): The "writer" enzyme that catalyzes the addition of GlcNAc from the donor substrate UDP-GlcNAc.

-

O-GlcNAcase (OGA): The "eraser" enzyme that removes the GlcNAc modification, returning the protein to its unmodified state.

This rapid cycling allows the cell to respond swiftly to nutritional and stress signals. Notably, O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, creating a competitive interplay that can profoundly influence protein function, stability, and localization. Misregulation of this delicate balance can disrupt numerous signaling pathways, contributing to disease.

Part 2: OGA Inhibition as a Therapeutic Strategy

The central role of OGA in cellular signaling makes it a high-value target for therapeutic intervention. Pharmacological inhibition of OGA leads to an increase in global O-GlcNAcylation, a strategy that has shown promise in various disease models.

-

Neurodegenerative Diseases: In conditions like Alzheimer's disease, the hyperphosphorylation of the tau protein is a key pathological hallmark. Increased O-GlcNAcylation of tau has been shown to reduce its pathological phosphorylation. Therefore, OGA inhibitors are being actively investigated as a means to mitigate tauopathy.[1]

-

Type 2 Diabetes & Cardiovascular Disorders: O-GlcNAc signaling is intricately linked to insulin signaling and glucose metabolism. OGA inhibition has been proposed as a mechanism to improve cellular responses in metabolic diseases.[2]

-

Cancer: Aberrant O-GlcNAcylation affects the function of numerous oncoproteins and tumor suppressors, influencing cancer cell proliferation, metabolism, and survival.[2]

The Selectivity Challenge: A critical consideration in developing OGA inhibitors is selectivity against the functionally related human lysosomal β-hexosaminidases (HexA and HexB).[3] These enzymes, belonging to the GH20 glycoside hydrolase family, are structurally distinct from OGA (GH84 family) but share a similar substrate. Non-selective inhibition can lead to off-target effects mimicking lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.[3] Therefore, achieving high selectivity for OGA is paramount for any clinically viable drug candidate.

Part 3: The 2-Acetamido-D-glucono-1,5-lactone Scaffold

The compound "this compound" belongs to a class of carbohydrate mimetics.[4][5][6] The core of this molecule is the 2-acetamido-2-deoxy-D-glucono-1,5-lactone ring system. This structure is a powerful inhibitor scaffold because its lactone ring mimics the oxocarbenium ion-like transition state of the GlcNAc substrate during enzymatic hydrolysis by OGA.

The 4,6-O-benzylidene group is a common protecting group in carbohydrate chemistry, used to selectively block the 4- and 6-position hydroxyl groups, allowing for chemical modifications at other positions. While this specific protected compound is primarily classified as a biochemical reagent for research, its underlying scaffold is the foundation for potent OGA inhibitors.[4][7]

Part 4: Synthesis and Potency of Lactone Derivatives

While the parent lactone scaffold shows some inhibitory activity, its potency is often insufficient for therapeutic use. Research has demonstrated that derivatization of the lactone core can lead to inhibitors with nanomolar potency.[8] A notable example is the synthesis of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones .[3]

The general synthetic strategy involves:

-

Condensation of a protected N-acetyl-d-glucosamine with an arenesulfonylhydrazine.

-

Oxidation of the resulting intermediate to the glucono-1,5-lactone sulfonylhydrazone.

-

Removal of protecting groups to yield the final active compounds.[1][3]

This approach has yielded a series of compounds that competitively inhibit both human OGA (hOGA) and human HexB (hHexB) at nanomolar concentrations.[3]

Table 1: Inhibitory Potency of 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazone Derivatives

| Compound | Derivative Moiety | hOGA Ki (nM) | hHexB Ki (nM) | Selectivity (HexB/OGA) |

| 5f | 1-Naphthalenesulfonylhydrazone | 27 | 6.8 | 0.25 |

| Data sourced from Kiss et al., 2022.[1][2][3] |

Causality Insight: The data in Table 1 reveals a crucial point. While derivatization dramatically increases potency, this particular series of sulfonylhydrazones did not achieve significant selectivity for hOGA over hHexB.[3] Compound 5f , the most potent hOGA inhibitor in the series, was actually more potent against hHexB.[2][3] This underscores the primary challenge in the field: rational design of modifications that exploit the structural differences between the OGA and HexB active sites to confer selectivity.

Part 5: Methodologies for Preclinical Evaluation

Validating the therapeutic potential of these compounds requires robust and reproducible experimental protocols.

Experimental Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibition constants (Ki) of test compounds against hOGA and hHexB.

A. Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc), which is cleaved by the enzyme to release the highly fluorescent 4-methylumbelliferone. The rate of increase in fluorescence is directly proportional to enzyme activity. The effect of the inhibitor on this rate is measured to determine its potency and mode of inhibition.

B. Materials:

-

Recombinant human OGA (hOGA) and HexB (hHexB) enzymes

-

4-MU-GlcNAc substrate

-

Assay Buffer (e.g., citrate-phosphate buffer, pH 6.5)

-

Test inhibitor compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

C. Step-by-Step Procedure:

-

Reagent Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. Prepare working solutions of the substrate in Assay Buffer.

-

Assay Setup: To each well of the 96-well plate, add:

-

Assay Buffer

-

A fixed volume of inhibitor solution (or DMSO for control wells).

-

A fixed amount of enzyme solution (hOGA or hHexB).

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the 4-MU-GlcNAc substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

-

Determine the inhibition constant (Ki) by performing a linear regression of the data using a Dixon plot (1/v vs. [Inhibitor]) or a Cornish-Bowden plot ([Substrate]/v vs. [Inhibitor]). These plots also help confirm the mode of inhibition (e.g., competitive).

-

Experimental Protocol 2: Computational Modeling Workflow

Computational studies are essential for understanding how these inhibitors bind to the OGA active site, providing a rational basis for designing more potent and selective analogs.[3]

Causality Insight: This workflow is not merely predictive; it is a hypothesis-generating tool. For instance, if computational analysis reveals a specific pocket in the OGA active site that is not present in HexB, chemists can design new derivatives with moieties that specifically target this pocket, a rational strategy for achieving the elusive goal of selectivity. Computational studies on glucono-1,5-lactone sulfonylhydrazones suggested a preference for an s-cis conformation upon binding to hOGA.[2][3]

Part 6: Conclusion and Future Outlook

The 2-acetamido-D-glucono-1,5-lactone scaffold is a validated and powerful starting point for the development of potent inhibitors of human OGA. The therapeutic rationale for OGA inhibition is strong, with potential applications across a spectrum of critical human diseases, most notably neurodegeneration.

The primary obstacle remains the engineering of selectivity. The path forward requires a synergistic approach combining:

-

Rational Drug Design: Leveraging structural and computational insights to design new derivatives that exploit subtle differences between the OGA and HexB active sites.

-

Advanced Synthesis: Developing novel synthetic routes to access a wider diversity of chemical modifications on the lactone core.

-

Comprehensive Biological Testing: Moving beyond in vitro enzyme assays to cell-based models to assess target engagement and downstream effects, followed by in vivo studies in relevant disease models to evaluate efficacy and safety.

Continued exploration of this chemical space holds significant promise for delivering a novel class of therapeutics capable of modulating the O-GlcNAc signal for patient benefit.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Erfa Sa [erfa-sa.com]

- 5. biocat.com [biocat.com]

- 6. This compound | 糖生物学 | MCE [medchemexpress.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

An In-depth Technical Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: Synthesis, Characterization, and Application in Drug Discovery

Foreword: Unveiling a Scaffold for Potent Enzyme Inhibition

In the intricate world of glycobiology and drug development, the strategic design of molecular scaffolds is paramount. This guide delves into the technical nuances of "2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone," a specialized carbohydrate derivative. While a detailed historical record of its initial discovery is not extensively documented in publicly available literature, its significance has emerged through the lens of its utility as a core structure in the synthesis of potent enzyme inhibitors. This molecule serves as a critical building block for researchers aiming to modulate the activity of key enzymes in cellular pathways, particularly those involved in post-translational modifications.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, focusing on the synthesis, characterization, and, most importantly, the application of this compound as a precursor to powerful inhibitors of enzymes such as O-GlcNAcase (OGA). The narrative that follows is grounded in established chemical principles and draws upon the synthesis of closely related and derivative compounds to provide a robust technical framework.

Section 1: Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the readily available monosaccharide, N-acetylglucosamine. The pathway involves strategic protection of hydroxyl groups, oxidation to a lactone, and subsequent formation of the hydroximo moiety.

Step 1: Benzylidene Protection of N-Acetylglucosamine

The initial step involves the selective protection of the 4- and 6-hydroxyl groups of N-acetylglucosamine using a benzylidene acetal. This is a common strategy in carbohydrate chemistry to prevent these positions from reacting in subsequent steps, thereby directing the desired transformations to other parts of the molecule.[1][2][3]

Experimental Protocol:

-

Suspend N-acetylglucosamine in a suitable solvent such as dimethylformamide (DMF).

-

Add benzaldehyde dimethyl acetal and a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a weak base, for instance, a saturated solution of sodium bicarbonate.

-

The product, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose, can then be isolated and purified by crystallization or column chromatography.

Caption: Benzylidene protection of N-acetylglucosamine.

Step 2: Oxidation to the Glucono-1,5-lactone

The protected N-acetylglucosamine derivative is then oxidized to form the corresponding glucono-1,5-lactone. This transformation specifically targets the anomeric carbon. Various oxidizing agents can be employed for this purpose, with enzymatic and chemical methods being prevalent.[4][5][6] A common chemical approach involves the use of reagents like manganese dioxide (MnO2) in an appropriate solvent.[7][8][9]

Experimental Protocol:

-

Dissolve the 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose in a suitable solvent, for example, chloroform.

-

Add an excess of activated manganese dioxide.

-

Reflux the mixture with vigorous stirring, monitoring the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

Evaporate the solvent to yield the crude 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone, which can be purified by recrystallization.

Caption: Oxidation to the glucono-1,5-lactone.

Step 3: Formation of the Hydroximo-1,5-lactone

The final step is the conversion of the lactone to the hydroximo-1,5-lactone, which is a cyclic hydroxamic acid. This is typically achieved by reacting the lactone with hydroxylamine.[10][11][12] The nucleophilic hydroxylamine attacks the electrophilic carbonyl carbon of the lactone, leading to ring-opening followed by cyclization to form the more stable hydroximo-lactone.

Experimental Protocol:

-

Dissolve the 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone in a suitable solvent like methanol.

-

Add a solution of hydroxylamine, which can be prepared in situ from hydroxylamine hydrochloride and a base such as sodium methoxide.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

-

The desired product, this compound, can be purified by recrystallization.

Caption: Formation of the hydroximo-1,5-lactone.

Section 2: Physicochemical Properties and Characterization

The synthesized compound is a white to off-white solid. Its identity and purity are confirmed through various analytical techniques.

| Property | Value | Reference |

| CAS Number | 132063-03-7 | [13] |

| Molecular Formula | C₁₅H₁₈N₂O₆ | [13] |

| Molecular Weight | 322.31 g/mol | |

| Melting Point | 229-231 °C | [13] |

| Solubility | Soluble in DMSO and Methanol | [13] |

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, including the presence of the benzylidene group, the acetamido group, and the sugar backbone.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the hydroxyl, amide, and lactone carbonyl groups.

Section 3: Application in Drug Discovery - A Scaffold for O-GlcNAcase (OGA) Inhibitors

The primary interest in this compound lies in its role as a versatile intermediate for the synthesis of potent enzyme inhibitors. A significant body of research has focused on its derivatives as inhibitors of human O-GlcNAcase (OGA), an enzyme that removes the O-linked β-N-acetylglucosamine (O-GlcNAc) modification from proteins.[7][8][9] Dysregulation of O-GlcNAc cycling is implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer.[7][8][9]

Rationale for Inhibition

The hydroximo-1,5-lactone core mimics the oxocarbenium-ion-like transition state of the glycosidic bond cleavage catalyzed by OGA. This mimicry allows derivatives of this scaffold to bind tightly to the active site of the enzyme, acting as competitive inhibitors.

Synthesis of Bioactive Derivatives

The hydroximo-lactone can be further functionalized to enhance its binding affinity and selectivity for OGA. For instance, the synthesis of sulfonylhydrazone and semicarbazone derivatives has been shown to yield potent nanomolar inhibitors of OGA.[7][8][9]

Workflow for Derivative Synthesis and Evaluation:

Caption: Workflow for the synthesis and evaluation of OGA inhibitors.

Example: Synthesis of 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones

Researchers have reported the synthesis of a series of these compounds starting from D-glucosamine.[7][8][9] The key steps involved the condensation of N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine with arenesulfonylhydrazines, followed by oxidation to the glucono-1,5-lactone sulfonylhydrazones. Subsequent deprotection yielded the final inhibitors. These compounds exhibited potent nanomolar competitive inhibition of both OGA and the mechanistically related human lysosomal hexosaminidases (hHexA and hHexB).[7][8][9]

Inhibitory Activities of Representative Derivatives:

| Compound | Target Enzyme | Kᵢ (nM) | Reference |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hOGA | 27 | [7][8][9] |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hHexB | 6.8 | [7][8][9] |

Section 4: Conclusion and Future Perspectives